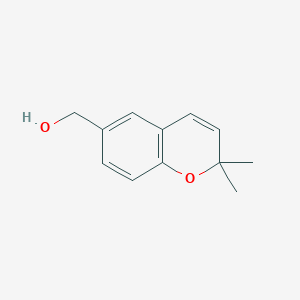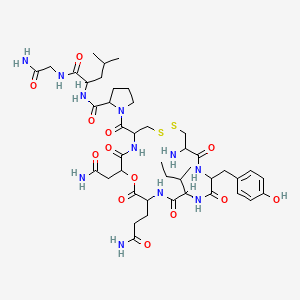
5-Bma-oxytocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bma-oxytocin is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and various physiological processes. Oxytocin is naturally produced in the hypothalamus and released by the posterior pituitary gland. It is well-known for its role in inducing labor and facilitating lactation. The synthetic analog, this compound, has been developed to enhance the stability and efficacy of oxytocin for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bma-oxytocin involves the modification of the oxytocin peptide chain. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The specific modification at the 5th position involves the incorporation of a benzyl mercaptoacetyl (Bma) group. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The purified peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bma-oxytocin undergoes various chemical reactions, including:
Oxidation: The thiol group in the Bma moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity.
Applications De Recherche Scientifique
5-Bma-oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuroendocrine functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mécanisme D'action
5-Bma-oxytocin exerts its effects by binding to oxytocin receptors (OXTR) located on the surface of target cells. The binding activates G-protein-coupled receptor (GPCR) signaling pathways, leading to the mobilization of intracellular calcium ions (Ca2+) and the activation of downstream effectors such as phospholipase C (PLC). This cascade of events results in various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects but lower stability.
Vasopressin: A related neuropeptide with overlapping functions in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with enhanced stability and prolonged action.
Uniqueness of 5-Bma-oxytocin
This compound is unique due to the incorporation of the Bma group, which enhances its stability and resistance to enzymatic degradation. This modification allows for more sustained and potent biological effects compared to natural oxytocin and other analogs.
Propriétés
Numéro CAS |
83281-46-3 |
|---|---|
Formule moléculaire |
C43H65N11O13S2 |
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
1-[10-amino-2-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-16-butan-2-yl-13-[(4-hydroxyphenyl)methyl]-3,11,14,17,20-pentaoxo-1-oxa-7,8-dithia-4,12,15,18-tetrazacycloicosane-5-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)43(66)67-31(17-33(46)57)40(63)52-29(20-69-68-19-25(44)36(59)50-28(38(61)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)39(62)51-27(15-21(2)3)37(60)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,59)(H,51,62)(H,52,63)(H,53,61) |
Clé InChI |
WMKKPLUNPLSYJR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


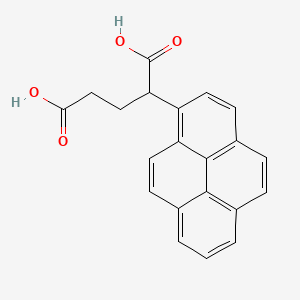
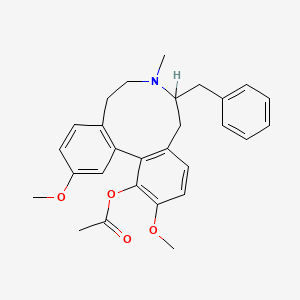

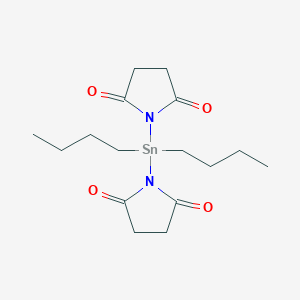
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
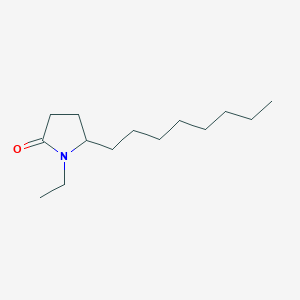
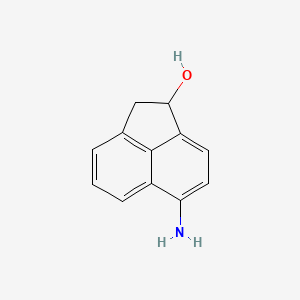
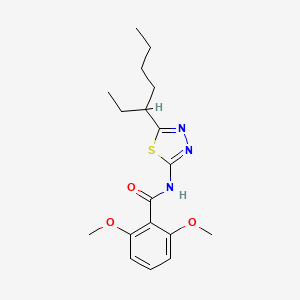
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
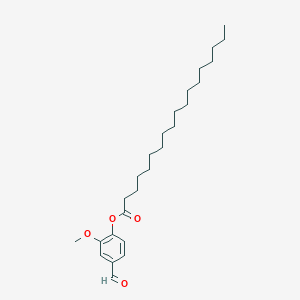
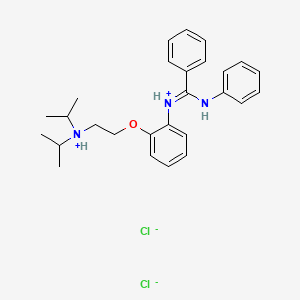
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
